Propanoic acid, 2-[4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]-, isooctyl ester
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Overview
Description
Propanoic acid, 2-[4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]-, isooctyl ester is a complex organic compound with the molecular formula C44H43N3O4 . It is known for its unique structure, which includes a triazine ring and biphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]-, isooctyl ester involves multiple steps. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]-, isooctyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Propanoic acid, 2-[4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]-, isooctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]-, isooctyl ester involves its interaction with specific molecular targets. The triazine ring and biphenyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect multiple pathways within cells, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, propyl ester: A simpler ester with different applications.
Propanoic acid, 2,2’,2’‘-[1,3,5-triazine-2,4,6-triyltris[(3-hydroxy-4,1-phenylene)oxy]]tris-, 1,1’,1’'-trioctyl ester: Another complex ester with a similar triazine core.
Uniqueness
What sets propanoic acid, 2-[4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]-, isooctyl ester apart is its combination of the triazine ring and biphenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
204848-45-3 |
---|---|
Molecular Formula |
C44H43N3O4 |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
6-methylheptyl 2-[4-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propanoate |
InChI |
InChI=1S/C44H43N3O4/c1-30(2)13-7-6-12-28-50-44(49)31(3)51-38-26-27-39(40(48)29-38)43-46-41(36-22-18-34(19-23-36)32-14-8-4-9-15-32)45-42(47-43)37-24-20-35(21-25-37)33-16-10-5-11-17-33/h4-5,8-11,14-27,29-31,48H,6-7,12-13,28H2,1-3H3 |
InChI Key |
PKMUFPSSPIYKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C(C)OC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)O |
physical_description |
Other Solid |
Origin of Product |
United States |
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